molecular formula C7H4FNS B591445 2-Fluoro-6-sulfanylbenzonitrile CAS No. 138249-39-5

2-Fluoro-6-sulfanylbenzonitrile

Cat. No.: B591445
CAS No.: 138249-39-5
M. Wt: 153.174
InChI Key: YGSXELOTRXBZNN-UHFFFAOYSA-N
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Description

2-Fluoro-6-sulfanylbenzonitrile is an organic compound with the molecular formula C7H4FNS It is characterized by the presence of a fluorine atom at the second position and a sulfanyl group at the sixth position on a benzonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-sulfanylbenzonitrile typically involves the introduction of the fluorine and sulfanyl groups onto a benzonitrile ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 2-fluorobenzonitrile is reacted with a thiol reagent under basic conditions to introduce the sulfanyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale S_NAr reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-sulfanylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-sulfanylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-sulfanylbenzonitrile involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and dipole interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-methoxybenzonitrile: Similar structure but with a methoxy group instead of a sulfanyl group.

    2-Chloro-6-sulfanylbenzonitrile: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-Fluoro-4-sulfanylbenzonitrile: Similar structure but with the sulfanyl group at the fourth position.

Uniqueness

2-Fluoro-6-sulfanylbenzonitrile is unique due to the combination of the electron-withdrawing fluorine atom and the electron-donating sulfanyl group, which can influence its reactivity and interactions with other molecules. This unique combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-fluoro-6-sulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNS/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSXELOTRXBZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666651
Record name 2-Fluoro-6-sulfanylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138249-39-5
Record name 2-Fluoro-6-sulfanylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-6-sulfanylbenzonitrile
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